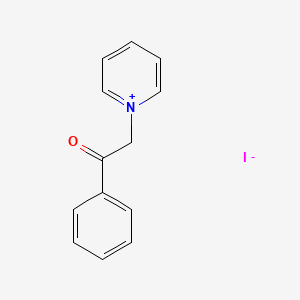

1,1,1-Trifluoro-3-phenylpropan-2-ol

Vue d'ensemble

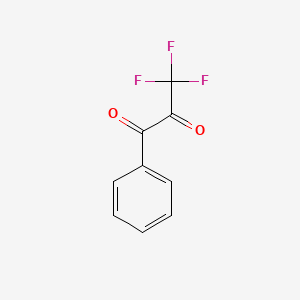

Description

1,1,1-Trifluoro-3-phenylpropan-2-ol is a fluorinated organic compound that is of interest due to its potential applications in various chemical syntheses and material sciences. The presence of the trifluoromethyl group can impart unique physical and chemical properties to the compound and its derivatives, making it a valuable building block in organic chemistry.

Synthesis Analysis

The synthesis of compounds related to 1,1,1-Trifluoro-3-phenylpropan-2-ol involves various strategies. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling a trifluoroacetophenone with a nitrophenyl ether, followed by reduction . Another approach involved the preparation of 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol through lipase-mediated kinetic resolution, which was then converted into 1,1,1-trifluoro-2,3-epoxypropane . Additionally, a one-pot synthesis strategy was employed to create 3-fluoroflavones from related di-ketone compounds using selectfluor at room temperature .

Molecular Structure Analysis

The molecular structure of related fluorinated compounds has been studied using various techniques. For example, the crystal structure of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol was determined by X-ray analysis, revealing the presence of strong intermolecular hydrogen bonds that connect molecules into two-dimensional layers . These structural insights are crucial for understanding the reactivity and potential applications of such compounds.

Chemical Reactions Analysis

Fluorinated compounds exhibit unique reactivity due to the electron-withdrawing nature of the fluorine atoms. The synthesis of 1,2-Diamino-1-phenylpropane diastereoisomers from a trifluoroacetyl-protected amino alcohol demonstrates the controlled reactivity of such molecules . Moreover, the optimization of reaction conditions for the synthesis of 2-phenylperfluoropropene and its addition product from trifluoroacetophenone showcases the versatility of fluorinated intermediates in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the trifluoromethyl groups. For instance, fluorinated polyimides derived from a novel diamine exhibited good solubility in polar organic solvents, excellent thermal stability, and outstanding mechanical properties . The study of protolytic and complexation properties of a trifluoro-diamine and its derivatives revealed that the aliphatic amino group can be protonated in aqueous solutions, while the aromatic amino group remains unprotonated, even in highly acidic conditions . These properties are essential for the application of such compounds in material science and coordination chemistry.

Applications De Recherche Scientifique

Application in Stereocontrolled Access to 1,1,1-Trifluoro-2,3-epoxypropane

- Scientific Field : Organic Chemistry .

- Summary of the Application : 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol was used in the synthesis of 1,1,1-Trifluoro-2,3-epoxypropane .

- Methods of Application : The alcohol was prepared in high enantiomeric purity by lipase-mediated kinetic resolution of the corresponding esters. The resolved alcohol was then successfully converted into 1,1,1-trifluoro-2,3-epoxypropane and/or used in the subsequent reactions as latent 1,1,1-trifluoro-2,3-epoxypropane via sulfonium salt formation .

- Results or Outcomes : The study resulted in a highly stereocontrolled access to 1,1,1-Trifluoro-2,3-epoxypropane .

Application in the Synthesis of Trifluoromethyl Ketones

- Scientific Field : Organic Chemistry .

- Summary of the Application : 1,1,1-Trifluoro-3-phenylpropan-2-ol can be used in the synthesis of trifluoromethyl ketones .

- Methods of Application : The alcohol can be converted into a trifluoromethyl ketone, such as 1,1,1-Trifluoro-3-phenyl-2-propanone .

- Results or Outcomes : The study resulted in the successful synthesis of trifluoromethyl ketones .

Application in Neuroprotective Studies

- Scientific Field : Neurobiology .

- Summary of the Application : 1,1,1-Trifluoro-3-phenylpropan-2-ol has been reported to have in vitro neuroprotective potency against low K (+)-induced apoptosis in cerebellar granule neurons (CGNs) by different pathways .

- Methods of Application : The compound was used in in vitro studies involving cerebellar granule neurons .

- Results or Outcomes : The study reported that the compound showed neuroprotective effects in the tested neurons .

Application in the Synthesis of Trifluoromethyl Ketones

- Scientific Field : Organic Chemistry .

- Summary of the Application : 1,1,1-Trifluoro-3-phenylpropan-2-ol can be used in the synthesis of trifluoromethyl ketones .

- Methods of Application : The alcohol can be converted into a trifluoromethyl ketone, such as 1,1,1-Trifluoro-3-phenyl-2-propanone .

- Results or Outcomes : The study resulted in the successful synthesis of trifluoromethyl ketones .

Application in Neuroprotective Studies

- Scientific Field : Neurobiology .

- Summary of the Application : 1,1,1-Trifluoro-3-phenylpropan-2-ol has been reported to have in vitro neuroprotective potency against low K (+)-induced apoptosis in cerebellar granule neurons (CGNs) by different pathways .

- Methods of Application : The compound was used in in vitro studies involving cerebellar granule neurons .

- Results or Outcomes : The study reported that the compound showed neuroprotective effects in the tested neurons .

Propriétés

IUPAC Name |

1,1,1-trifluoro-3-phenylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O/c10-9(11,12)8(13)6-7-4-2-1-3-5-7/h1-5,8,13H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPFLNTYTTUCHQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381806 | |

| Record name | 1,1,1-trifluoro-3-phenylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1-Trifluoro-3-phenylpropan-2-ol | |

CAS RN |

330-72-3 | |

| Record name | 1,1,1-trifluoro-3-phenylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-3-(methylsulfanyl)aniline](/img/structure/B1303928.png)

![Methyl 4-{2-[(tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarboxylate](/img/structure/B1303932.png)

![1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide](/img/structure/B1303970.png)

![Ethyl 2-{2-[({[(3-chlorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303976.png)

![Ethyl 2-{2-[({[(2-chloro-6-fluorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303977.png)

![5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1303986.png)